SNX-0723

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

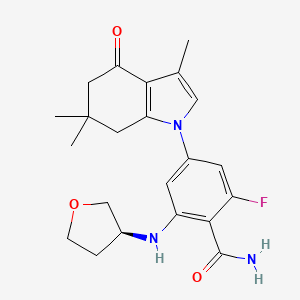

C22H26FN3O3 |

|---|---|

Peso molecular |

399.5 g/mol |

Nombre IUPAC |

2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide |

InChI |

InChI=1S/C22H26FN3O3/c1-12-10-26(17-8-22(2,3)9-18(27)19(12)17)14-6-15(23)20(21(24)28)16(7-14)25-13-4-5-29-11-13/h6-7,10,13,25H,4-5,8-9,11H2,1-3H3,(H2,24,28)/t13-/m0/s1 |

Clave InChI |

GAGDTKJJVCLACJ-ZDUSSCGKSA-N |

SMILES isomérico |

CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C(=C3)F)C(=O)N)N[C@H]4CCOC4 |

SMILES canónico |

CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C(=C3)F)C(=O)N)NC4CCOC4 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SNX-0723

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SNX-0723 is a potent, orally bioavailable, and brain-permeable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Its mechanism of action centers on the inhibition of Hsp90's chaperone function, leading to the destabilization and subsequent degradation of a wide array of client proteins. This activity has shown significant promise in preclinical models of neurodegenerative diseases, particularly those characterized by protein misfolding and aggregation, such as Parkinson's disease. This compound has been demonstrated to prevent the oligomerization of α-synuclein, a key pathological hallmark of Parkinson's disease, and rescue α-synuclein-induced cytotoxicity. A significant pharmacodynamic effect of this compound is the robust induction of Heat Shock Protein 70 (Hsp70), a key component of the cellular stress response with neuroprotective properties.

Core Mechanism of Action: Hsp90 Inhibition

This compound exerts its biological effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity. This enzymatic activity is crucial for the conformational cycling of Hsp90 and its ability to chaperone a diverse range of client proteins, many of which are critical for cell signaling, proliferation, and survival.

The inhibition of Hsp90 by this compound leads to a cascade of downstream events:

-

Client Protein Destabilization and Degradation: Hsp90 client proteins, now deprived of their chaperone support, become misfolded and are targeted for degradation, primarily through the ubiquitin-proteasome pathway.

-

Induction of the Heat Shock Response: The cellular stress induced by the accumulation of misfolded proteins triggers the activation of Heat Shock Factor 1 (HSF1). HSF1 then translocates to the nucleus and initiates the transcription of heat shock proteins, most notably Hsp70. This induction of Hsp70 is a key biomarker of Hsp90 inhibitor activity and is believed to contribute to the therapeutic effects by assisting in the refolding or degradation of misfolded proteins.

Signaling Pathway of this compound Action

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Hsp90 Binding Affinity of SNX-0723

This document provides a comprehensive technical overview of the binding affinity of this compound, a potent inhibitor of Heat Shock Protein 90 (Hsp90). It includes quantitative binding data, detailed experimental methodologies, and visualizations of key pathways and workflows to support research and development efforts in this area.

Quantitative Binding Affinity and Potency of this compound

This compound is a small-molecule inhibitor that demonstrates high-affinity binding to the ATP pocket in the N-terminal domain of Hsp90. Its inhibitory activity has been characterized across different Hsp90 orthologs and in various cellular assays. The compound exhibits promising properties, including oral availability and brain permeability.[1][2][3][4]

The binding affinity and functional potency of this compound have been determined using multiple experimental approaches. The data below summarizes key quantitative values, including the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the half-maximal effective concentration (EC₅₀) from various studies. For comparative purposes, data for the related compound SNX-2112 is also included.

| Compound | Target | Parameter | Value (nM) | Assay Type | Reference |

| This compound | Human Hsp90 (HsHsp90) | Kᵢ | 4.4 | Biochemical Assay | [5][6][7] |

| Plasmodium falciparum Hsp90 (PfHsp90) | Kᵢ | 47 | Biochemical Assay | [5][6] | |

| HsHsp90 V186I Mutant | Apparent Kᵢ | 163 | Biochemical Assay | [7] | |

| Hsp90 | IC₅₀ | 14 | Biochemical Assay | [1] | |

| Hsp70 Induction | IC₅₀ | 31 | Cell-based Assay | [1] | |

| HER2 (Client Protein) | IC₅₀ | 9.4 | Cell-based Assay | [1] | |

| pS6 (Client Protein) | IC₅₀ | 13 | Cell-based Assay | [1] | |

| PERK (Client Protein) | IC₅₀ | 5.5 | Cell-based Assay | [1] | |

| α-synuclein Oligomerization | EC₅₀ | 48.2 | Cell-based Complementation Assay | [1][2][8] | |

| SNX-2112 | Hsp90 N-Terminal Domain | Kₑ | 14.10 ± 1.60 | Isothermal Titration Calorimetry | [9][10] |

Experimental Protocols

The determination of binding affinity and inhibitory constants for Hsp90 inhibitors like this compound relies on robust biochemical and biophysical assays. The following sections detail the methodologies for two common techniques: Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).

Fluorescence Polarization (FP) Competition Assay

This competitive binding assay is frequently used in high-throughput screening to identify and characterize inhibitors that disrupt the interaction between Hsp90 and a fluorescently labeled ligand.

Principle: The assay measures the change in polarization of fluorescent light. A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a large protein like Hsp90, its tumbling slows significantly, leading to an increase in polarization. A test compound that competes with the tracer for binding to Hsp90 will displace the tracer, causing a decrease in polarization.

Materials:

-

Purified Hsp90 protein (e.g., human Hsp90α N-terminal domain).

-

Fluorescently labeled tracer that binds to the Hsp90 ATP site (e.g., a fluorescein-labeled geldanamycin derivative).

-

Test inhibitor (e.g., this compound).

-

Assay Buffer (e.g., HEPES buffer, pH 7.4).

-

384-well, non-binding, black microplates.

-

Microplate reader with fluorescence polarization capabilities.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor (this compound) in assay buffer. Prepare solutions of Hsp90 and the fluorescent tracer at optimized concentrations (typically, the tracer concentration is at or below its Kₑ, and the Hsp90 concentration is set to achieve a significant polarization window).

-

Assay Plate Setup:

-

Add the test inhibitor dilutions to the appropriate wells.

-

Add control wells containing buffer only (for background), tracer only (for minimum polarization), and Hsp90 + tracer (for maximum polarization).

-

Add the Hsp90 protein solution to all wells except the background and tracer-only wells.

-

Add the fluorescent tracer to all wells except the background.

-

-

Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization on a microplate reader, using appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[11]

-

Data Analysis: The percentage of inhibition is calculated from the observed polarization values. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kₑ), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Principle: A solution of the ligand (inhibitor) is titrated into a solution containing the protein. The heat change upon binding is measured by a sensitive calorimeter. The resulting data provides a complete thermodynamic profile of the interaction.

Materials:

-

Highly purified and dialyzed Hsp90 protein.

-

This compound inhibitor, with the concentration precisely known.

-

ITC instrument (e.g., Malvern ITC200).

-

Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the Hsp90 protein against the chosen buffer to ensure buffer matching.

-

Dissolve the this compound inhibitor in the same final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration in both protein and ligand solutions must be identical.

-

Concentrate the Hsp90 solution to a suitable concentration (e.g., 50 µM) and dilute the this compound solution (e.g., 500 µM).[9][10]

-

Degas both solutions to prevent air bubbles.

-

-

Instrument Setup:

-

Load the Hsp90 solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 200 s).[9][10]

-

-

Titration: Perform the titration by making a series of small injections of the inhibitor into the protein solution. A control titration of the inhibitor into buffer alone is also performed to subtract the heat of dilution.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. These values are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kₑ, n, and ΔH.

Visualizations: Pathways and Workflows

Hsp90 Inhibition and Downstream Signaling

This compound inhibits the ATPase activity of Hsp90, which is crucial for its chaperone function. This inhibition leads to the dissociation of the transcription factor HSF1 from the Hsp90 complex. Liberated HSF1 then trimerizes, translocates to the nucleus, and activates the transcription of heat shock proteins, most notably Hsp70.[8] This upregulation of Hsp70 can help mitigate the toxicity of misfolded proteins, such as α-synuclein in models of Parkinson's disease.[1][8]

Caption: Hsp90 inhibition by this compound activates the HSF1-mediated heat shock response.

Logical Flow of Hsp90 Inhibition

The primary mechanism of action for this compound is competitive inhibition at the N-terminal ATP binding site of Hsp90. This prevents ATP hydrolysis, stalling the chaperone cycle and leading to the ubiquitination and subsequent proteasomal degradation of Hsp90-dependent client proteins, many of which are oncoproteins or involved in cell signaling.

Caption: Logical workflow of this compound action on the Hsp90 chaperone cycle.

Experimental Workflow for Binding Affinity

The workflow for determining the binding affinity of an inhibitor like this compound using a fluorescence polarization competition assay follows a standardized, multi-step process from preparation to data analysis.

Caption: Experimental workflow for a fluorescence polarization competition assay.

References

- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tebubio.com [tebubio.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 [frontiersin.org]

- 11. rsc.org [rsc.org]

SNX-0723 Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-0723 is a potent, orally bioavailable, and brain-permeable small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] This document provides a comprehensive overview of the target validation studies for this compound, focusing on its mechanism of action, key experimental data, and detailed protocols for the assays used in its validation. The primary molecular target of this compound is Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and neurodegenerative diseases.[2][4] Inhibition of Hsp90 by this compound leads to the degradation of these client proteins and the induction of a heat shock response, including the upregulation of Heat Shock Protein 70 (Hsp70).[2][3][5] This guide is intended to serve as a technical resource for researchers in the fields of drug discovery and molecular biology.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and efficacy in various assays.

Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound

| Parameter | Target/Assay | Value (nM) | Reference |

| Kᵢ | Human Hsp90 (HsHsp90) | 4.4 | [1] |

| Kᵢ | Plasmodium falciparum Hsp90 (PfHsp90) | 47 | [1] |

| IC₅₀ | Hsp90 Inhibition | 14 | [2] |

| IC₅₀ | Hsp70 Induction | 31 | [2] |

| IC₅₀ | HER2 Degradation | 9.4 | [2] |

| IC₅₀ | pS6 Degradation | 13 | [2] |

| IC₅₀ | PERK Degradation | 5.5 | [2] |

| EC₅₀ | Inhibition of α-synuclein oligomerization | 48.2 | [2][6] |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Rats

| Parameter | Dosing | Value | Time Point | Reference |

| Brain Concentration | 10 mg/kg (oral) | Maximal | 6 hours | [2][3] |

| Brain Clearance | 10 mg/kg (oral) | Almost complete | 24 hours | [2][3] |

| Hsp70 Induction in Brain | 10 mg/kg (oral) | 5-fold increase | - | [2][3] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the ATPase activity of Hsp90. This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Concurrently, the inhibition of Hsp90 releases Heat Shock Factor 1 (HSF1) from its repressive complex with Hsp90. Activated HSF1 then trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, leading to the transcriptional upregulation of chaperones like Hsp70. This dual action of client protein degradation and Hsp70 induction is central to the therapeutic potential of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of this compound. These are representative protocols and may require optimization for specific experimental conditions.

Hsp90 Inhibition Assay (Competitive Binding)

This assay measures the ability of this compound to compete with a fluorescently labeled ATP analog for binding to the ATP-binding pocket of Hsp90.

-

Materials:

-

Recombinant human Hsp90α protein

-

Fluorescently labeled ATP analog (e.g., BODIPY-FL-ATP)

-

This compound

-

Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40

-

384-well black microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 384-well plate, add 5 µL of diluted this compound or vehicle (DMSO) to each well.

-

Add 5 µL of a solution containing recombinant Hsp90α (final concentration ~5 nM) and the fluorescent ATP analog (final concentration ~10 nM) in Assay Buffer to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Hsp70 Induction Assay (Western Blot)

This protocol details the detection of increased Hsp70 protein expression in cells treated with this compound.

-

Materials:

-

Human cell line (e.g., H4 neuroglioma)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-Hsp70, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle for 24 hours.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize Hsp70 levels to the loading control.

-

α-Synuclein Oligomerization Assay (Protein Complementation Assay)

This assay is used to screen for inhibitors of α-synuclein oligomerization.

-

Materials:

-

H4 cells

-

Plasmids encoding α-synuclein fused to complementary fragments of a reporter protein (e.g., Gaussia luciferase, Syn-Luc1 and Syn-Luc2).

-

Transfection reagent

-

This compound

-

Luciferase assay substrate

-

-

Procedure:

-

Co-transfect H4 cells with Syn-Luc1 and Syn-Luc2 plasmids.

-

Treat the transfected cells with a dose range of this compound.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase signal indicates inhibition of α-synuclein oligomerization.

-

Calculate the EC₅₀ value from the dose-response curve.

-

In Vivo Pharmacokinetic and Pharmacodynamic Study in Rats

This protocol describes the assessment of this compound brain permeability and its effect on Hsp70 induction in vivo.

-

Animals:

-

Male Sprague-Dawley rats (160-190 g)

-

-

Drug Formulation and Administration:

-

Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.

-

Administer a single dose of 10 mg/kg this compound by oral gavage.

-

-

Pharmacokinetic Analysis:

-

At various time points post-dose (e.g., 0, 3, 6, 12, 24 hours), euthanize a cohort of rats.

-

Collect blood and brain tissue.

-

Process plasma and brain homogenates.

-

Extract this compound and analyze concentrations using LC-MS/MS.

-

Determine the time to maximum concentration (Tₘₐₓ) and clearance profile.

-

-

Pharmacodynamic Analysis (Hsp70 Induction):

-

At a predetermined time point after dosing (e.g., 24 hours), euthanize a cohort of rats.

-

Collect brain tissue (e.g., cortex or striatum).

-

Prepare brain lysates.

-

Quantify Hsp70 levels using an ELISA kit or by Western blot as described in Protocol 2.

-

Compare Hsp70 levels in treated animals to vehicle-treated controls.

-

Conclusion

The collective evidence from in vitro and in vivo studies provides robust validation for Hsp90 as the primary target of this compound. The compound demonstrates potent inhibition of Hsp90, leading to the degradation of known client proteins and a corresponding induction of Hsp70. Furthermore, its ability to penetrate the brain and modulate pathways relevant to neurodegenerative diseases, such as α-synuclein oligomerization, underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and other Hsp90 inhibitors. However, it is important to note that at higher doses (6-10 mg/kg), this compound has been associated with systemic toxicity, including weight loss and mortality in animal models.[6][7][8][9] These findings highlight the need for careful dose selection and monitoring in future studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radiosynthesis and preclinical evaluation of [11C]SNX-ab as an Hsp90α,β isoform-selective PET probe for in vivo brain and tumour imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive characterization of the Hsp70 interactome reveals novel client proteins and interactions mediated by posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

SNX-0723: A Novel Hsp90 Inhibitor Targeting α-Synuclein Oligomerization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The aggregation of α-synuclein into toxic oligomers is a central pathological event in Parkinson's disease and other synucleinopathies. This technical guide provides a comprehensive overview of SNX-0723, a novel, brain-permeable small molecule inhibitor of Heat shock protein 90 (Hsp90), and its role in preventing α-synuclein oligomerization. We present key quantitative data on its efficacy, detail the experimental protocols for its evaluation, and illustrate the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on therapeutic strategies for neurodegenerative diseases.

Introduction

Alpha-synuclein (α-syn) is a presynaptic neuronal protein that, under pathological conditions, misfolds and aggregates to form soluble oligomers and larger insoluble fibrils, which are the primary components of Lewy bodies. A growing body of evidence suggests that the intermediate oligomeric species of α-syn are the most neurotoxic. Therefore, therapeutic strategies aimed at inhibiting the formation of these oligomers are of significant interest.

One promising approach is the modulation of the cellular chaperone machinery. Heat shock proteins (HSPs) play a crucial role in protein folding, refolding, and degradation. Hsp90 and its co-chaperones are key regulators of this process. Inhibition of Hsp90 has been shown to upregulate the expression of other chaperones, such as Hsp70, which can directly interact with α-syn and prevent its aggregation.

This compound is a potent, orally bioavailable, and brain-permeable Hsp90 inhibitor that has demonstrated significant efficacy in preclinical models of Parkinson's disease. This guide will delve into the technical details of this compound's mechanism of action and the methodologies used to characterize its effects.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 for α-syn oligomerization inhibition | ~48 nM | Human H4 neuroglioma | α-Synuclein Protein Complementation Assay | [1][2] |

| Ki for Human Hsp90 | 4.4 nM | - | Biochemical Assay | [3] |

| Ki for P. falciparum Hsp90 | 47 nM | - | Biochemical Assay | [3] |

Table 2: In Vivo Properties of this compound in a Rat Model

| Parameter | Value | Dosing | Measurement Time | Reference |

| Maximal Brain Concentration | Not specified | 10 mg/kg (oral) | 6 hours post-dose | |

| Brain Clearance | Almost complete | 10 mg/kg (oral) | 24 hours post-dose | |

| Hsp70 Induction in Brain | 5-fold increase | 10 mg/kg (single oral dose) | Not specified |

Mechanism of Action: The Hsp90-Hsp70 Pathway

This compound exerts its inhibitory effect on α-synuclein oligomerization through the modulation of the Hsp90-Hsp70 chaperone pathway. The proposed mechanism is as follows:

-

Hsp90 Inhibition: this compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its ATPase activity.[3]

-

HSF1 Activation: Inhibition of Hsp90 leads to the dissociation and activation of Heat Shock Factor 1 (HSF1).

-

Hsp70 Upregulation: Activated HSF1 translocates to the nucleus and induces the transcription of heat shock genes, leading to an increased expression of Hsp70.[2]

-

Inhibition of α-synuclein Oligomerization: Hsp70 directly interacts with monomeric and oligomeric forms of α-synuclein, preventing their aggregation and promoting their proper folding or degradation.[2][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.

α-Synuclein Protein Complementation Assay (PCA)

This assay is used to quantify the inhibition of α-synuclein oligomerization in a cellular context.

Principle: The assay utilizes a split-luciferase system where two non-functional fragments of luciferase are fused to α-synuclein molecules. When α-synuclein molecules oligomerize, the luciferase fragments are brought into close proximity, reconstituting the active enzyme and producing a measurable light signal.[1][5]

Protocol:

-

Cell Line: Human H4 neuroglioma cells are commonly used.[6]

-

Constructs:

-

Lentiviral vectors expressing α-synuclein fused to the N-terminal fragment of luciferase (FlucN-αSYN).

-

Lentiviral vectors expressing α-synuclein fused to the C-terminal fragment of luciferase (αSYN-FlucC).

-

-

Lentiviral Transduction:

-

Plate H4 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transduction.

-

Transduce cells with equal amounts of FlucN-αSYN and αSYN-FlucC lentiviral particles. The multiplicity of infection (MOI) should be optimized for the specific cell line.

-

Incubate for 48-72 hours to allow for stable expression of the fusion proteins.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., in a dose-response curve from 1 nM to 10 µM).

-

Replace the medium in the transduced cells with the medium containing this compound or vehicle (DMSO).

-

Incubate for 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Add the luciferase substrate (e.g., luciferin) to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to a measure of cell viability (e.g., a parallel ATP-based assay) to account for any cytotoxic effects of the compound.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

-

In Vivo Efficacy in a Rat Model of Parkinson's Disease

This protocol outlines the assessment of this compound's brain permeability and its ability to induce Hsp70 in a rat model.

Protocol:

-

Animal Model: Adult male Sprague-Dawley rats are a suitable model.

-

This compound Administration:

-

Tissue Collection:

-

At various time points post-administration (e.g., 2, 4, 6, 8, 24 hours), euthanize the animals according to approved protocols.

-

Perfuse the animals with saline to remove blood from the tissues.

-

Dissect the brain and other relevant tissues.

-

-

Pharmacokinetic Analysis (Brain Permeability):

-

Homogenize the brain tissue.

-

Extract this compound from the homogenate using an appropriate organic solvent.

-

Quantify the concentration of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

-

Pharmacodynamic Analysis (Hsp70 Induction):

-

Western Blotting:

-

Prepare protein lysates from the brain tissue.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for Hsp70 and a loading control (e.g., β-actin).

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the fold-change in Hsp70 expression compared to vehicle-treated animals.

-

-

Immunohistochemistry:

-

Fix the brain tissue in formalin and embed it in paraffin.

-

Cut thin sections of the tissue and mount them on slides.

-

Perform antigen retrieval to expose the Hsp70 epitopes.

-

Incubate the sections with a primary antibody against Hsp70.

-

Use a labeled secondary antibody and a chromogenic substrate to visualize the localization and expression of Hsp70 in different brain regions.

-

-

Conclusion

This compound represents a promising therapeutic candidate for synucleinopathies due to its potent inhibition of α-synuclein oligomerization, favorable pharmacokinetic properties, and clear mechanism of action. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other Hsp90 inhibitors. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound in the treatment of Parkinson's disease and related neurodegenerative disorders.

References

- 1. The Split-Luciferase Complementation Assay to Detect and Quantify Protein–Protein Interactions in Planta | Springer Nature Experiments [experiments.springernature.com]

- 2. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [bio-protocol.org]

- 3. Luciferase Protein Complementation Assays for Bioluminescence Imaging of Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for generation of PD-modeling-induced neurons and detection of α-synuclein forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chinbullbotany.com [chinbullbotany.com]

- 6. Targeting alpha-synuclein oligomers by protein-fragment complementation for drug discovery in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ouv.vt.edu [ouv.vt.edu]

- 8. research.sdsu.edu [research.sdsu.edu]

- 9. research.fsu.edu [research.fsu.edu]

- 10. iacuc.wsu.edu [iacuc.wsu.edu]

Unveiling the Anti-Plasmodial Potential of SNX-0723: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research into the anti-plasmodial activity of SNX-0723, a potent inhibitor of Heat Shock Protein 90 (Hsp90). The emergence of drug-resistant strains of Plasmodium necessitates the exploration of novel therapeutic agents with unique mechanisms of action. This compound has demonstrated significant activity against both the liver and blood stages of the Plasmodium parasite, marking it as a promising candidate for further drug development. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and presents visual workflows and pathways to facilitate a deeper understanding of the current research landscape.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound in various anti-plasmodial and related assays. This data provides a concise overview of its potency and binding affinities.

| Parameter | Value | Species/System | Notes |

| IC50 | 14 nM | Hsp90 Inhibition | General Hsp90 inhibitory concentration.[1] |

| EC50 | 3.3 µM | P. berghei ANKA (liver-stage) | Effective concentration for inhibiting liver-stage parasites.[2] |

| EC50 | 48.2 nM | α-synuclein oligomerization inhibition | Demonstrates activity in a neurodegenerative disease model, indicating broader biological effects.[3] |

| Ki | 4.4 nM | Human Hsp90 (HsHsp90) | Apparent inhibitory constant, indicating high binding affinity.[2][4] |

| Ki | 47 nM | Plasmodium falciparum Hsp90 (PfHsp90) | Apparent inhibitory constant for the parasite's Hsp90.[2] |

| Ki (mutant) | 163 nM | HsHsp90 V186I mutant | Weaker affinity for this mutant highlights specificity.[4] |

Mechanism of Action: Hsp90 Inhibition

This compound exerts its anti-plasmodial effect by targeting Hsp90, a molecular chaperone crucial for the proper folding and stability of a wide range of "client" proteins. In Plasmodium, Hsp90 is essential for parasite development and survival, particularly during the stressful transitions between life cycle stages. By inhibiting the ATP-binding site in the N-terminal domain of Hsp90, this compound disrupts the chaperone's function, leading to the misfolding and degradation of its client proteins, ultimately resulting in parasite death. Research has shown that this compound is active against both liver and blood-stage Plasmodium parasites[5][6][7].

A significant finding is the synergistic activity of this compound with the phosphatidylinositol 3-kinase (PI3K) inhibitor, PIK-75. This combination has been shown to be highly effective in reducing the parasite load during the liver stage of infection[5][6][8]. This suggests a potential combination therapy approach to enhance efficacy and combat drug resistance.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for assessing the anti-plasmodial activity of compounds like this compound.

1. In Vitro Liver-Stage Anti-Plasmodial Assay (P. berghei)

-

Objective: To determine the efficacy of this compound against the liver stage of Plasmodium.

-

Cell Line: HuH7 cells (human hepatoma).

-

Parasite: Plasmodium berghei ANKA expressing a reporter gene (e.g., luciferase).

-

Methodology:

-

Seed HuH7 cells in 96-well plates and culture until confluent.

-

Prepare serial dilutions of this compound in appropriate cell culture medium.

-

Infect the HuH7 cell monolayers with freshly dissected P. berghei sporozoites.

-

Immediately after infection, add the this compound dilutions to the respective wells. A vehicle control (e.g., DMSO) should be included.

-

Incubate the plates for 48-72 hours to allow for parasite development.

-

Assess parasite load by measuring the reporter gene activity (e.g., luciferase assay) or by high-content imaging using fluorescently labeled antibodies against parasite proteins (e.g., UIS4).

-

Calculate the EC50 value by fitting the dose-response data to a suitable sigmoidal curve.

-

2. In Vitro Blood-Stage Anti-Plasmodial Assay (P. falciparum)

-

Objective: To determine the efficacy of this compound against the asexual blood stage of P. falciparum.

-

Parasite Strain: A laboratory-adapted strain of P. falciparum (e.g., 3D7).

-

Methodology:

-

Culture P. falciparum in human erythrocytes in a complete culture medium.

-

Synchronize the parasite culture to the ring stage.

-

Prepare serial dilutions of this compound in 96-well plates.

-

Add the synchronized ring-stage parasites to the wells at a defined parasitemia and hematocrit.

-

Incubate the plates for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2).

-

Quantify parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay, which stains parasite DNA.

-

Determine the IC50 value from the dose-response curve.

-

3. In Vivo Pharmacokinetic and Pharmacodynamic Studies

-

Objective: To assess the bioavailability, brain permeability, and biological activity of this compound in an animal model.

-

Animal Model: Sprague-Dawley rats.

-

Methodology:

-

Administer this compound to rats via oral gavage at a specified dose (e.g., 10 mg/kg)[3][9].

-

At various time points post-administration (e.g., 0, 3, 6, 12, 24 hours), collect blood and brain tissue samples[3][9].

-

Analyze the concentration of this compound in the plasma and brain tissue using a suitable analytical method (e.g., LC-MS/MS) to determine pharmacokinetic parameters.

-

For pharmacodynamic assessment, measure the induction of Hsp70 (a downstream marker of Hsp90 inhibition) in brain tissue lysates via Western blotting or ELISA[3][9].

-

Research and Development Workflow

The investigation of this compound as an anti-plasmodial agent follows a logical progression from initial screening to preclinical evaluation. This workflow is crucial for identifying and validating novel drug candidates.

Conclusion and Future Directions

The research on this compound as an anti-plasmodial agent is promising. Its dual-stage activity and potential for synergistic combination therapy address key challenges in malaria treatment. Future research should focus on optimizing the compound to improve its selectivity for parasite Hsp90 over the human ortholog, thereby potentially reducing off-target effects. Further in vivo efficacy studies in relevant malaria models are warranted to fully evaluate its therapeutic potential. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug developers working towards novel anti-malarial therapies.

References

- 1. This compound|SNX 0723;SNX0723 [dcchemicals.com]

- 2. glpbio.com [glpbio.com]

- 3. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Identification of Hsp90 Inhibitors with Anti-Plasmodium Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Hsp90 Inhibitors with Anti-Plasmodium Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

SNX-0723: A Technical Guide on its Role in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNX-0723 is a potent, orally bioavailable, and brain-permeable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). This technical guide provides an in-depth overview of the preclinical data available for this compound, with a primary focus on its role in models of Parkinson's disease. The document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows. While preclinical evidence is most robust in the context of Parkinson's disease, the broader implications for other neurodegenerative disorders such as Alzheimer's and Huntington's disease, based on the known function of Hsp90, are also discussed.

Introduction: The Rationale for Hsp90 Inhibition in Neurodegeneration

Neurodegenerative diseases are frequently characterized by the misfolding and aggregation of specific proteins, such as α-synuclein in Parkinson's disease, amyloid-beta and tau in Alzheimer's disease, and mutant huntingtin in Huntington's disease. Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide array of "client" proteins, including many involved in signal transduction and cellular stress responses. In the context of neurodegeneration, Hsp90 can inadvertently stabilize misfolded, aggregation-prone proteins, thereby contributing to their accumulation and subsequent cellular toxicity.

Inhibition of Hsp90 presents a promising therapeutic strategy. By blocking the ATP-binding site in the N-terminal domain of Hsp90, inhibitors like this compound disrupt the chaperone's function. This leads to the proteasomal degradation of client proteins, including those implicated in neurodegeneration. Furthermore, Hsp90 inhibition activates Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of other heat shock proteins, notably Hsp70. Hsp70 has neuroprotective effects, including the ability to prevent protein aggregation and facilitate the clearance of misfolded proteins.

This compound: In Vitro Activity and Potency

This compound has demonstrated potent and selective inhibition of Hsp90 in various in vitro assays. Its activity has been characterized by its ability to inhibit Hsp90's ATPase activity, induce the heat shock response (measured by Hsp70 induction), and promote the degradation of Hsp90 client proteins.

| Parameter | Value (nM) | Assay/System | Reference |

| Hsp90 Inhibition (IC50) | 14 | Biochemical Assay | [1] |

| Hsp70 Induction (IC50) | 31 | Cellular Assay | [1] |

| HER2 Degradation (IC50) | 9.4 | Cellular Assay | [1] |

| pS6 Degradation (IC50) | 13 | Cellular Assay | [1] |

| PERK Degradation (IC50) | 5.5 | Cellular Assay | [1] |

| α-Synuclein Oligomerization Inhibition (EC50) | ~48 | H4 Human Neuroglioma Cells | [1] |

Preclinical Efficacy of this compound in a Parkinson's Disease Model

The primary in vivo evaluation of this compound has been conducted in a rat model of Parkinson's disease, where the overexpression of human α-synuclein is induced by an adeno-associated virus (AAV) vector.

Pharmacokinetics and Brain Penetration

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.

| Parameter | Value | Species | Dosing | Reference |

| Time to Max. Brain Concentration | 6 hours | Rat | 10 mg/kg, oral gavage | [2][3] |

| Clearance from Brain | Almost complete by 24 hours | Rat | 10 mg/kg, oral gavage | [2][3] |

| Hsp70 Induction in Brain | 5-fold increase | Rat | 10 mg/kg, single oral dose | [2][3] |

Effects on α-Synuclein Pathology and Neuroprotection

In a rat model of α-synuclein-induced parkinsonism, chronic treatment with this compound was evaluated.

| Endpoint | Result | Dosing Regimen | Reference |

| α-Synuclein Oligomer Formation | Significantly reduced in vitro | 10 nM - 10 µM | [1] |

| α-Synuclein-Induced Cytotoxicity | Rescued in vitro | 100 nM - 500 nM | [1] |

| Dopaminergic Neuronal Loss in Substantia Nigra | No significant reduction | 6-10 mg/kg, chronic oral gavage | [1] |

| Striatal Dopamine Levels | No significant alteration | 6-10 mg/kg, chronic oral gavage | [1] |

It is important to note that while this compound showed promise in reducing α-synuclein oligomerization and toxicity in vitro, the in vivo study did not demonstrate a significant neuroprotective effect on dopaminergic neurons in the substantia nigra at the tested doses. However, a related, more potent compound, SNX-9114, did show a significant increase in striatal dopamine content, suggesting a potential positive neuromodulatory effect.[1]

Toxicity Profile

Higher doses of this compound were associated with systemic toxicity in rats.

| Dose | Observed Effects | Reference |

| 6-10 mg/kg | Systemic toxicity, weight loss, early death in some animals | [1] |

Potential Role of this compound in Alzheimer's and Huntington's Disease Models

While direct experimental evidence of this compound in Alzheimer's and Huntington's disease models is not currently available in the public domain, the mechanism of Hsp90 inhibition suggests a potential therapeutic role.

Alzheimer's Disease

The pathology of Alzheimer's disease involves the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation and aggregation of the tau protein. Hsp90 has been shown to interact with and stabilize kinases, such as GSK-3β, that are responsible for tau hyperphosphorylation.[4] Therefore, an Hsp90 inhibitor like this compound could potentially reduce tau phosphorylation and subsequent aggregation by promoting the degradation of these kinases. Furthermore, Hsp90 inhibition and the resulting upregulation of Hsp70 may aid in the clearance of misfolded Aβ and tau.[5]

Huntington's Disease

Huntington's disease is caused by a polyglutamine expansion in the huntingtin protein (mHtt), leading to its misfolding and aggregation. Hsp90 has been shown to be a key chaperone for mHtt, and its inhibition leads to the degradation of the mutant protein.[6][7] Thus, this compound could potentially reduce the levels of soluble and aggregated mHtt, thereby mitigating its toxic effects.

Experimental Methodologies

In Vitro Assays

-

Hsp90 Inhibition Assay: Typically a biochemical assay measuring the inhibition of Hsp90's ATPase activity.

-

Hsp70 Induction Assay: Cellular assays, often using Western blotting or ELISA, to quantify the upregulation of Hsp70 protein levels following compound treatment.

-

Client Protein Degradation Assay: Cellular assays using Western blotting to measure the reduction in the levels of known Hsp90 client proteins (e.g., HER2, pS6, PERK).

-

α-Synuclein Oligomerization Assay: A protein-fragment complementation assay (PCA) in cells (e.g., H4 neuroglioma) expressing α-synuclein fused to fragments of a reporter enzyme like luciferase. A decrease in reporter activity indicates inhibition of oligomerization.[1]

-

Cytotoxicity Rescue Assay: Cellular assays (e.g., MTT or LDH release) to measure the ability of the compound to protect against cell death induced by the overexpression of a toxic protein like α-synuclein.[1]

In Vivo Parkinson's Disease Model

-

Animal Model: Adult female Sprague-Dawley rats.

-

Induction of Pathology: Unilateral stereotactic injection of an adeno-associated virus serotype 8 (AAV8) vector expressing human wild-type α-synuclein into the substantia nigra.[1]

-

Drug Administration: this compound administered via oral gavage. Dosing regimens have included chronic administration for approximately 8 weeks.[1]

-

Behavioral Assessments:

-

Cylinder Test: To assess forelimb use asymmetry as an indicator of motor deficit. The rat is placed in a transparent cylinder, and the number of times it rears and touches the wall with its ipsilateral, contralateral, or both forepaws is counted.[6][7][8]

-

Amphetamine-Induced Rotation Test: Following the administration of amphetamine (e.g., 2.5-5.0 mg/kg, i.p.), the number of full 360° rotations is recorded. A unilateral lesion of the nigrostriatal pathway leads to a net ipsilateral rotation.[4][9][10][11][12]

-

-

Post-mortem Analysis:

-

Immunohistochemistry: Staining of brain sections for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.

-

High-Performance Liquid Chromatography (HPLC): To measure dopamine and its metabolites in striatal tissue.

-

Signaling Pathways and Visualizations

Hsp90 Inhibition Signaling Pathway

The primary mechanism of this compound involves the inhibition of Hsp90, which sets off a cascade of downstream events.

Caption: Hsp90 inhibition by this compound leads to client protein degradation and Hsp70 upregulation.

Experimental Workflow for Preclinical Parkinson's Disease Model

The following diagram illustrates the typical workflow for evaluating a compound like this compound in an AAV-α-synuclein rat model.

Caption: Workflow for evaluating this compound in a rat model of Parkinson's disease.

Conclusion and Future Directions

This compound is a potent Hsp90 inhibitor with demonstrated brain permeability and in vitro efficacy in reducing α-synuclein oligomerization and toxicity. While in vivo studies in a Parkinson's disease model did not show significant neuroprotection of dopaminergic neurons at the doses tested, the underlying mechanism of Hsp90 inhibition remains a compelling therapeutic strategy for neurodegenerative diseases. The lack of published data on this compound in Alzheimer's and Huntington's disease models highlights a key area for future research. Further investigation is warranted to explore the full therapeutic potential of this compound and other Hsp90 inhibitors, potentially at different dosing regimens or in combination with other therapeutic agents, across a range of neurodegenerative conditions. Optimization of the therapeutic window to mitigate toxicity will be crucial for the clinical translation of this class of compounds.

References

- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. To fold or not to fold: modulation and consequences of Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heat Shock Protein 90 in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lowering mutant huntingtin by small molecules relieves Huntington's disease symptoms and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Soluble mutant huntingtin drives early human pathogenesis in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

SNX-0723 brain permeability in vivo

An In-Depth Technical Guide to the In Vivo Brain Permeability of SNX-0723

This technical guide provides a comprehensive overview of the in vivo brain permeability and central nervous system (CNS) activity of this compound, a small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Executive Summary

This compound is an orally available, brain-permeable Hsp90 inhibitor that has demonstrated potential as a therapeutic agent for neurodegenerative diseases, particularly Parkinson's disease.[1][2] In vivo studies confirm that this compound crosses the blood-brain barrier, achieves significant concentrations in the brain, and engages its molecular target, Hsp90, leading to a pharmacodynamic response.[1][3] This guide synthesizes the available preclinical data to provide a detailed understanding of its CNS pharmacokinetic and pharmacodynamic profile.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative parameters of this compound derived from in vivo and in vitro studies.

Table 1: In Vivo Pharmacokinetics of this compound in Rat Brain

| Parameter | Value | Dosing Regimen | Animal Model | Source |

| Time to Max. Brain Conc. (Tmax) | 6 hours | 10 mg/kg, single oral dose | Sprague-Dawley Rats | [1][3] |

| Clearance from Brain | Almost complete by 24 hours | 10 mg/kg, single oral dose | Sprague-Dawley Rats | [1][3] |

Table 2: In Vivo Pharmacodynamics of this compound in Rat Brain

| Parameter | Value | Dosing Regimen | Animal Model | Source |

| Hsp70 Induction | 5-fold increase | 10 mg/kg, single oral dose | Sprague-Dawley Rats | [1][3] |

Table 3: In Vitro Potency and Selectivity

| Parameter | Value (IC50 / EC50 / Ki) | Assay Type | Source |

| Hsp90 Inhibition | IC50 = 14 nM | Biochemical Assay | [1] |

| Hsp70 Induction | IC50 = 31 nM | Cell-based Assay | [1] |

| α-synuclein Oligomerization Inhibition | EC50 ≈ 48 nM | Protein Complementation Assay | [1][4] |

| HsHsp90 Binding Affinity | Ki = 4.4 nM | Binding Assay | [5] |

| PfHsp90 Binding Affinity | Ki = 47 nM | Binding Assay | [5] |

| HER2 (Client Protein) Reduction | IC50 = 9.4 nM | Cell-based Assay | [1] |

| pS6 (Client Protein) Reduction | IC50 = 13 nM | Cell-based Assay | [1] |

| PERK (Client Protein) Reduction | IC50 = 5.5 nM | Cell-based Assay | [1] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Pharmacokinetic Study in Rats

-

Objective: To determine the time course of this compound concentration in the brain following oral administration.[1]

-

Animal Model: Female Sprague-Dawley rats, weighing between 160 and 190 g.[1]

-

Dosing: A single dose of 10 mg/kg of this compound was administered via oral gavage.[1]

-

Sample Collection: Animals were sacrificed at multiple time points: 0, 3, 6, 12, and 24 hours post-administration (three animals per time point).[1] Brain and lung tissues were immediately collected and flash-frozen.[1] All samples were stored at -80°C until analysis.[1]

-

Sample Analysis:

-

40 to 100 mg of brain and lung tissue were homogenized in 100% acetonitrile containing an internal standard.[1]

-

A glass Dounce homogenizer was used for tissue preparation.[1]

-

The concentration of this compound in the tissue extracts was then determined (the specific analytical method, e.g., LC-MS/MS, is not detailed in the source but is standard for such studies).

-

Pharmacodynamic Study (Hsp70 Induction) in Rats

-

Objective: To validate the pharmacokinetic properties by assessing a pharmacodynamic marker of Hsp90 inhibition (Hsp70 induction) in the brain.[1]

-

Animal Model and Dosing: The protocol followed the same animal model and dosing regimen as the pharmacokinetic study (10 mg/kg oral dose in female Sprague-Dawley rats).[1][3]

-

Endpoint: The level of Hsp70 protein in the brain was measured after a single oral dose.[1]

-

Analysis: While the specific protein quantification method was not detailed for the in vivo study, Western blotting is the standard technique for such an endpoint and was described for the in vitro experiments in the source publication.[1] The study found a 5-fold induction of Hsp70 in the rat brain.[1][3]

Chronic Toxicity Study in Rats

-

Objective: To assess the safety and tolerability of chronic this compound administration in a rat model of Parkinson's disease.[6]

-

Animal Model: Rats with adeno-associated virus (AAV)-induced overexpression of α-synuclein in the substantia nigra.[6]

-

Dosing: Chronic treatment for approximately 8 weeks via oral gavage. The initial dose was 10 mg/kg, which was later reduced to 6 mg/kg due to toxicity.[6]

-

Observations: Toxicity was monitored through body weight measurements and general health observations.[6]

-

Results: The 10 mg/kg dose resulted in significant toxicity, including diarrhea, weight loss, failure to thrive, and mortality in 7 out of 21 animals.[6] Reducing the dose to 6 mg/kg mitigated these toxic effects.[6]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for its in vivo evaluation.

Caption: Mechanism of action for this compound in preventing α-synuclein aggregation.

Caption: Experimental workflow for assessing this compound brain PK/PD in rats.

References

- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]

SNX-0723: A Technical Guide to Hsp90 Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the isoform selectivity of SNX-0723, a potent small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Understanding the differential interaction of this compound with the various Hsp90 isoforms is critical for its development as a therapeutic agent, particularly in oncology and neurodegenerative diseases. This document provides a comprehensive overview of its binding affinities, the experimental methods used to determine them, and the underlying signaling pathways.

Core Data: Isoform Selectivity of this compound

This compound exhibits preferential binding to the cytosolic Hsp90 isoforms, Hsp90α and Hsp90β, over the endoplasmic reticulum-resident Grp94 and the mitochondrial TRAP-1. This selectivity is a key characteristic that may contribute to a more favorable therapeutic window compared to pan-Hsp90 inhibitors.

| Isoform | Parameter | Value (nM) | Fold Selectivity (vs. Hsp90α/β) |

| Hsp90α | Ki | ~4.4 | - |

| Hsp90β | Ki | Similar to Hsp90α | - |

| Grp94 | Ki | ~440 | ~100-fold |

| TRAP-1 | Ki | ~1320 | ~300-fold |

Note: The Ki value for human Hsp90 (HsHsp90) is reported as 4.4 nM[1][2]. This compound is described as having a modest degree of selectivity for Hsp90α/β isoforms, being approximately 100-fold selective over Grp94 and 300-fold over TRAP-1. The IC50 for general Hsp90 inhibition is reported as 14 nM[3][4].

Experimental Protocols: Determining Isoform Selectivity

The determination of the binding affinity and selectivity of this compound for different Hsp90 isoforms is typically achieved through biochemical assays. A widely used method is the Fluorescence Polarization (FP) Assay .

Fluorescence Polarization (FP) Competition Assay

This assay quantitatively measures the displacement of a fluorescently labeled probe from the ATP-binding pocket of Hsp90 by a competing inhibitor, such as this compound.

Principle: A small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a much larger molecule like an Hsp90 isoform, its tumbling is restricted, leading to a high fluorescence polarization signal. A competitive inhibitor will displace the fluorescent probe, causing a decrease in the polarization signal.

Materials:

-

Purified recombinant human Hsp90α, Hsp90β, Grp94, and TRAP-1 proteins.

-

Fluorescently labeled probe (e.g., FITC-geldanamycin or a proprietary fluorescent probe).

-

This compound stock solution (typically in DMSO).

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).

-

384-well, low-volume, black microplates.

-

A microplate reader capable of measuring fluorescence polarization.

Methodology:

-

Reagent Preparation:

-

Prepare a dilution series of this compound in assay buffer.

-

Dilute the Hsp90 isoform proteins and the fluorescent probe to their optimal working concentrations in the assay buffer. The optimal concentrations are determined through initial titration experiments.

-

-

Assay Setup:

-

To each well of the microplate, add the respective Hsp90 isoform.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate for a predetermined period (e.g., 60 minutes) at room temperature to allow the inhibitor to bind to the Hsp90 isoform.

-

Add the fluorescent probe to all wells.

-

Incubate for another period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The raw fluorescence polarization data is converted to IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The IC50 values are then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the fluorescent probe.

-

Selectivity is determined by comparing the Ki values of this compound for the different Hsp90 isoforms.

-

Visualizations: Workflows and Pathways

Experimental Workflow for Hsp90 Isoform Selectivity

Caption: Workflow for determining Hsp90 isoform selectivity using a fluorescence polarization assay.

Simplified Hsp90 Chaperone Cycle and Inhibition

Caption: The Hsp90 chaperone cycle and the inhibitory mechanism of this compound.

Downstream Signaling Effects of Hsp90 Inhibition

Caption: Downstream effects of Hsp90 inhibition by this compound on client proteins and cellular pathways.

References

The Impact of SNX-0723 on Cancer Cell Signaling Pathways: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

SNX-0723 is a potent, small-molecule inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone critical for the conformational stability and function of numerous client proteins. Many of these client proteins are key mediators of oncogenic signaling pathways that drive cancer cell proliferation, survival, and metastasis. By inhibiting Hsp90, this compound disrupts the stability of these oncoproteins, leading to their ubiquitination and subsequent degradation by the proteasome. This guide provides an in-depth analysis of the mechanism of action of this compound, its impact on critical cancer-associated signaling cascades such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, and a summary of its preclinical quantitative data. Detailed experimental protocols for evaluating Hsp90 inhibitors are also provided to facilitate further research and development.

Introduction to this compound and Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that plays a pivotal role in maintaining cellular homeostasis. It is responsible for the proper folding, stabilization, and activation of a wide array of "client" proteins. In cancer cells, Hsp90 is often overexpressed and is essential for maintaining the function of mutated or overexpressed oncoproteins that are critical for tumor growth and survival. These client proteins include receptor tyrosine kinases, transcription factors, and cell cycle regulators.

This compound is a novel, orally bioavailable small molecule that potently inhibits Hsp90.[1][2] It functions by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity. This leads to the destabilization and subsequent degradation of Hsp90 client proteins, making Hsp90 inhibition an attractive therapeutic strategy for cancer. A hallmark of Hsp90 inhibition is the compensatory induction of Hsp70, which serves as a valuable pharmacodynamic biomarker for target engagement.[1][3]

Mechanism of Action of this compound

The primary mechanism of this compound involves the competitive inhibition of ATP binding to Hsp90. This disruption of the chaperone's ATPase cycle prevents the conformational changes necessary for client protein maturation and stabilization. Client proteins, unable to maintain their proper conformation, are recognized by the cellular quality control machinery, leading to their ubiquitination and degradation via the proteasome. This pleiotropic effect results in the simultaneous downregulation of multiple oncogenic pathways.

Figure 1: Mechanism of Hsp90 inhibition by this compound.

Impact on Key Cancer Signaling Pathways

This compound's inhibition of Hsp90 leads to the degradation of multiple client proteins that are nodal points in critical cancer signaling pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Akt is a well-established Hsp90 client protein. The inhibition of Hsp90 by this compound leads to Akt degradation, thereby shutting down this pro-survival pathway. Preclinical data shows that this compound treatment leads to a dose-dependent decrease in the expression of ribosomal protein s6 (pS6), a downstream effector of the mTOR complex, confirming the disruption of this pathway.[1]

Figure 2: this compound disrupts the PI3K/Akt/mTOR pathway.

The RAS/RAF/MEK/ERK (MAPK) Pathway

The MAPK pathway is another crucial signaling cascade that regulates cell proliferation and differentiation. Key components, including RAF-1 and MEK, are dependent on Hsp90 for their stability and function. A close analog of this compound, SNX-2112, has been shown to abrogate signaling via ERK.[1] By destabilizing essential kinases in this pathway, this compound can effectively block the signal transmission from the cell surface to the nucleus, inhibiting cancer cell proliferation.

Figure 3: this compound disrupts the RAS/RAF/MEK/ERK pathway.

Receptor Tyrosine Kinase (RTK) Signaling

Many receptor tyrosine kinases, which are often the primary drivers of oncogenesis, are Hsp90 client proteins. For example, HER2 (Human Epidermal Growth Factor Receptor 2), a key driver in a subset of breast cancers, is highly dependent on Hsp90. This compound potently induces the degradation of HER2 with a reported IC50 of 9.4 nM.[1] By degrading RTKs like HER2, this compound simultaneously blocks multiple downstream pathways, including both the PI3K/Akt and MAPK cascades.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound from preclinical studies.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Description | Reference |

| Hsp90 Inhibition (IC50) | 14 nM | Concentration for 50% inhibition of Hsp90 activity. | [1] |

| Hsp70 Induction (IC50) | 31 nM | Concentration for 50% induction of Hsp70 protein. | [1] |

| HER2 Degradation (IC50) | 9.4 nM | Concentration for 50% reduction of HER2 protein levels. | [1] |

| pS6 Degradation (IC50) | 13 nM | Concentration for 50% reduction of ribosomal protein s6. | [1] |

| PERK Degradation (IC50) | 5.5 nM | Concentration for 50% reduction of PERK protein. | [1] |

| α-synuclein Oligomerization (EC50) | 48.2 nM | Concentration for 50% inhibition of α-synuclein oligomerization. | [1] |

| HsHsp90 Binding (Ki) | 4.4 nM | Binding affinity for Human Hsp90. | [4] |

| PfHsp90 Binding (Ki) | 47 nM | Binding affinity for P. falciparum Hsp90. | [4] |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics in Rats

| Parameter | Dose | Result | Reference |

| Brain Permeability | 10 mg/kg (oral) | Reached maximal brain concentration at 6 hours post-dose. | [1][3] |

| Hsp70 Induction | 10 mg/kg (oral) | Caused a 5-fold induction of Hsp70 in the rat brain. | [1][3] |

| Toxicity (Chronic Dosing) | 10 mg/kg | Resulted in weight loss, failure to thrive, and mortality. | [2][5][6] |

| Tolerated Dose (Chronic) | 6 mg/kg | Dose was reduced to 6 mg/kg, which was better tolerated. | [2][5] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of Hsp90 inhibitors like this compound. Below are representative protocols for key experiments.

Figure 4: Typical workflow for in vitro evaluation of this compound.

Hsp90 Client Protein Degradation Assay (Western Blot)

This protocol is designed to measure the levels of Hsp90 client proteins and Hsp70 induction following treatment with this compound.

-

Cell Culture and Treatment: Plate cancer cells (e.g., SK-BR-3 for HER2, A549 for Akt) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24, 48 hours).

-

Cell Lysis: Aspirate media and wash cells with ice-cold 1X PBS.[7] Lyse cells by adding 1X SDS sample buffer and scraping the cells.[7] Sonicate the lysate to shear DNA and reduce viscosity.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto a polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibodies specific for target proteins (e.g., anti-HER2, anti-p-Akt, anti-Akt, anti-Hsp70, and a loading control like anti-β-actin) diluted in blocking buffer.[7][8]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8] Quantify band intensity relative to the loading control.

Cell Viability Assay

This assay determines the concentration of this compound required to inhibit cancer cell growth.

-

Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a standard period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

Viability Measurement: Add a viability reagent such as resazurin, MTT, or a reagent that measures ATP content (e.g., CellTiter-Glo).[9][10]

-

Data Acquisition: After the appropriate incubation time with the reagent, measure the signal (fluorescence, absorbance, or luminescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Conclusion

This compound is a potent Hsp90 inhibitor that effectively disrupts multiple oncogenic signaling pathways crucial for cancer cell survival and proliferation. By inducing the degradation of key client proteins such as HER2 and Akt, it simultaneously blocks the PI3K/Akt/mTOR and MAPK signaling cascades. The quantitative data from preclinical studies demonstrates its nanomolar potency in vitro and its ability to engage its target in vivo. While promising, the observed toxicity at higher doses in animal models highlights the need for careful therapeutic window optimization in any future clinical development. The experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers working to further elucidate the therapeutic potential of Hsp90 inhibitors in oncology.

References

- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chronic Treatment with Novel Small Molecule Hsp90 Inhibitors Rescues Striatal Dopamine Levels but Not α-Synuclein-Induced Neuronal Cell Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic treatment with novel small molecule Hsp90 inhibitors rescues striatal dopamine levels but not α-synuclein-induced neuronal cell loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. CST | Cell Signaling Technology [cellsignal.com]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. pubs.acs.org [pubs.acs.org]

Investigating the Pharmacodynamics of SNX-0723: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-0723 is a novel, orally available, and brain-permeable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of neurodegenerative diseases like Parkinson's disease.

Core Mechanism of Action

This compound exerts its effects by selectively inhibiting Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[3][4] By binding to the ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of its client proteins via the ubiquitin-proteasome pathway. A key pharmacodynamic effect of Hsp90 inhibition is the induction of the heat shock response, leading to the upregulation of other heat shock proteins, most notably Hsp70.[1][5] This induction of Hsp70 is believed to be a critical component of the therapeutic effects observed with this compound, particularly in the context of protein misfolding diseases.[1][6]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the pharmacodynamics of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Hsp90 Inhibition (IC50) | 14 nM | N/A | [3] |

| Hsp70 Induction (IC50) | 31 nM | N/A | [3] |

| Inhibition of α-synuclein Oligomerization (EC50) | 48.2 nM | H4 cells | [1][4] |

| HER2 Degradation (IC50) | 9.4 nM | N/A | [3] |

| Ribosomal protein s6 (pS6) Degradation (IC50) | 13 nM | N/A | [3] |

| PERK Degradation (IC50) | 5.5 nM | N/A | [3] |

| Binding Affinity for HsHsp90 (Ki) | 4.4 nM | Human Hsp90 | [7] |

| Binding Affinity for PfHsp90 (Ki) | 47 nM | Plasmodium falciparum Hsp90 | [7] |

| Inhibition of P. berghei ANKA liver-stage parasites (EC50) | 3.3 µM | P. berghei ANKA | [7] |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Rats

| Parameter | Dose | Value | Time Point | Reference |

| Maximal Brain Concentration (Cmax) | 10 mg/kg (oral) | Not specified | 6 hours | [1][5] |

| Brain Clearance | 10 mg/kg (oral) | Almost complete | 24 hours | [1][5] |

| Hsp70 Induction in Brain | 10 mg/kg (oral) | 5-fold increase | Not specified | [1][5] |